MI-136: A Deep Dive into its Mechanism of Action in MLL-Rearranged Leukemia
MI-136: A Deep Dive into its Mechanism of Action in MLL-Rearranged Leukemia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of MI-136, a potent small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI). This interaction is a critical dependency for the survival and proliferation of leukemia cells harboring MLL gene rearrangements, making it a key therapeutic target. This document details the molecular basis of MI-136 activity, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action
In MLL-rearranged (MLL-r) leukemias, chromosomal translocations lead to the formation of oncogenic MLL fusion proteins.[1] These fusion proteins are dependent on a direct interaction with the scaffold protein menin for their leukemogenic activity.[2][3] The menin-MLL interaction tethers the MLL fusion protein complex to chromatin, leading to the aberrant expression of downstream target genes, most notably HOXA9 and MEIS1.[2][4][5] These genes are critical for maintaining the undifferentiated and proliferative state of leukemia cells.
MI-136 is a small molecule designed to specifically disrupt the menin-MLL PPI.[3][6] By binding to a hydrophobic pocket on menin that is essential for its interaction with MLL, MI-136 effectively evicts the MLL fusion protein from its chromatin targets. This leads to the downregulation of HOXA9 and MEIS1 expression, which in turn induces differentiation and apoptosis of the leukemia cells, ultimately inhibiting their proliferation.[2][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for MI-136 and other relevant menin-MLL inhibitors. This data is crucial for comparing the potency and efficacy of these compounds.
| Compound | Target | Assay Type | IC50 | Kd | Cell Line | GI50 | Reference |
| MI-136 | menin-MLL PPI | Biochemical | 31 nM | 23.6 nM | - | - | [6] |
| AR Signaling | Cell-based | - | - | LNCaP | 5.59 µM | [6] | |
| AR Signaling | Cell-based | - | - | VCaP | 7.15 µM | [6] | |
| AR Signaling | Cell-based | - | - | 22rv1 | 5.37 µM | [6] | |
| MI-463 | menin-MLL PPI | Biochemical | 32 nM | - | MLL-AF9 | - | [7] |
| MI-503 | menin-MLL PPI | Biochemical | 33 nM | - | MLL-AF9 | - | [7] |
| MI-2-2 | menin-MBM1 | Biochemical | 46 nM | 22 nM | - | - | [8] |
| MI-538 | menin-MLL PPI | Cell-based | - | - | MV-4-11 | 21 nM | [4] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of MI-136.
Fluorescence Polarization (FP) Assay
This biochemical assay is used to measure the ability of an inhibitor to disrupt the menin-MLL interaction in vitro.
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Principle: A small, fluorescein-labeled peptide derived from MLL that binds to menin is used. When the labeled peptide is bound to the larger menin protein, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. When an inhibitor disrupts this interaction, the small, labeled peptide tumbles more rapidly, leading to a decrease in the fluorescence polarization signal.
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Protocol:
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A solution containing purified recombinant human menin protein and a fluorescein-labeled MLL-derived peptide is prepared in an appropriate assay buffer.
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Serial dilutions of MI-136 or a vehicle control (e.g., DMSO) are added to the menin-MLL peptide mixture in a 96-well or 384-well plate.
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The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
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The fluorescence polarization is measured using a plate reader equipped with appropriate filters.
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The IC50 value is calculated by plotting the change in fluorescence polarization against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9]
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Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the binding affinity (Kd) of an inhibitor to its target protein.
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Principle: ITC measures the heat change that occurs upon the binding of a ligand (MI-136) to a macromolecule (menin). This heat change is directly proportional to the amount of binding.
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Protocol:
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Purified recombinant human menin protein is placed in the sample cell of the calorimeter.
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A solution of MI-136 is loaded into the injection syringe.
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A series of small injections of the MI-136 solution are made into the menin solution.
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The heat released or absorbed during each injection is measured.
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The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fit to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[2]
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Cell Viability (MTT) Assay
This cell-based assay is used to determine the effect of an inhibitor on the proliferation and viability of leukemia cells.
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Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
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Protocol:
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MLL-rearranged leukemia cell lines (e.g., MV-4-11, MOLM-13) and control cell lines lacking MLL rearrangements are seeded in 96-well plates.
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The cells are treated with serial dilutions of MI-136 or a vehicle control for a specified period (e.g., 72 hours).
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The MTT reagent is added to each well and the plates are incubated for 2-4 hours at 37°C to allow for formazan crystal formation.
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A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
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The absorbance is measured at a wavelength of 570 nm using a microplate reader.
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The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.[9]
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Quantitative Reverse Transcription PCR (qRT-PCR)
qRT-PCR is used to measure the changes in the expression of specific genes, such as HOXA9 and MEIS1, following treatment with an inhibitor.
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Principle: This technique measures the amount of a specific mRNA transcript by reverse transcribing it into complementary DNA (cDNA) and then amplifying the cDNA using PCR with a fluorescent probe. The amount of fluorescence is proportional to the amount of amplified product.
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Protocol:
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Leukemia cells are treated with MI-136 or a vehicle control for a defined period (e.g., 24 or 48 hours).
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Total RNA is isolated from the cells.
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The RNA is reverse transcribed into cDNA.
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qRT-PCR is performed using primers and probes specific for the target genes (HOXA9, MEIS1) and a housekeeping gene for normalization (e.g., GAPDH).
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The relative fold change in gene expression in MI-136-treated cells compared to control-treated cells is calculated using the ΔΔCt method.[9]
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Co-Immunoprecipitation (Co-IP)
Co-IP is used to confirm the disruption of the menin-MLL interaction within a cellular context.
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Principle: An antibody specific for one of the interacting proteins (e.g., menin) is used to pull down that protein from a cell lysate. If the other protein (MLL fusion protein) is bound to it, it will also be pulled down. The presence of the second protein is then detected by Western blotting.
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Protocol:
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HEK293 cells are co-transfected with plasmids expressing menin and the MLL-AF9 fusion protein.
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The cells are treated with increasing concentrations of MI-136 or a vehicle control.
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The cells are lysed and the protein concentration is determined.
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An antibody against menin is added to the cell lysates and incubated to form an antibody-protein complex.
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Protein A/G beads are added to precipitate the antibody-protein complex.
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The beads are washed to remove non-specifically bound proteins.
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The precipitated proteins are eluted from the beads and separated by SDS-PAGE.
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The presence of the MLL-AF9 fusion protein in the immunoprecipitate is detected by Western blotting using an antibody specific for the MLL fusion partner (e.g., AF9). A dose-dependent decrease in the amount of co-immunoprecipitated MLL-AF9 indicates that MI-136 is disrupting the menin-MLL interaction in cells.[8]
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Visualizations
Signaling Pathway
References
- 1. answers.childrenshospital.org [answers.childrenshospital.org]
- 2. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
